Gsk-J1

説明

特性

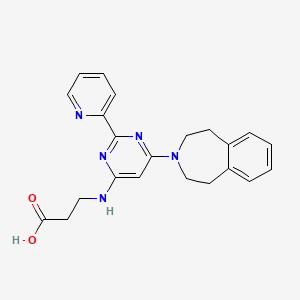

IUPAC Name |

3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZCPICCWKMZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025614 | |

| Record name | 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373422-53-7 | |

| Record name | 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1373422-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of GSK-J1 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the epigenetic modulator GSK-J1, focusing on its mechanism of action, experimental validation, and its impact on cellular signaling pathways. This compound is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the KDM6 subfamily. This guide will serve as a comprehensive resource for understanding and utilizing this compound in epigenetic research and drug development.

Core Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of histone demethylases, primarily JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3][4][5] These enzymes are responsible for removing methyl groups from lysine 27 of histone H3 (H3K27), a critical epigenetic mark associated with gene repression. Specifically, JMJD3 and UTX demethylate di- and tri-methylated H3K27 (H3K27me2/3).

The inhibitory action of this compound is competitive with the enzyme's cofactor, α-ketoglutarate, but not with the histone substrate.[6] By binding to the active site of JMJD3 and UTX, this compound prevents the demethylation of H3K27. This leads to an accumulation of the repressive H3K27me3 mark at target gene loci, subsequently resulting in the silencing of gene expression.[2][7] This mechanism has been shown to modulate inflammatory responses, for instance, by inhibiting the production of pro-inflammatory cytokines like TNF-α in macrophages.[1][2][8]

Quantitative Data Summary

The following tables summarize the inhibitory activity and selectivity of this compound and its related compounds against a panel of histone demethylases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Demethylase | IC50 (nM) | Assay Type | Reference |

| JMJD3 (KDM6B) | 60 | Cell-free | [1][2][3] |

| JMJD3 (KDM6B) | 28 | Cell-free | [4][5] |

| UTX (KDM6A) | 53 | Cell-free | [4][5] |

| KDM5B (JARID1B) | 170 | Cell-free | |

| KDM5B (JARID1B) | 950 | AlphaScreen | [9] |

| KDM5C (JARID1C) | 550 | Cell-free | |

| KDM5C (JARID1C) | 1760 | AlphaScreen | [9] |

| KDM5A (JARID1A) | 6800 | Cell-free |

Table 2: Cellular Activity of GSK-J4 (a cell-permeable prodrug of this compound)

| Assay | Cell Type | IC50 (µM) | Reference |

| Inhibition of TNF-α release | Primary human macrophages | 9 | [8][9] |

Key Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism and effects of this compound are provided below.

Biochemical Assays for Demethylase Activity

3.1.1. MALDI-TOF Mass Spectrometry Assay

This assay directly measures the demethylation of a histone peptide substrate.

-

Reaction Setup:

-

Incubate purified JMJD3 (1 µM) or UTX (3 µM) with a biotinylated H3K27me3 peptide substrate (10 µM).[1][2]

-

The reaction buffer should contain 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, and 2 mM ascorbate.[1][2]

-

Add varying concentrations of this compound to the reaction mixture.

-

-

Incubation:

-

Reaction Quenching:

-

Sample Preparation and Analysis:

3.1.2. AlphaScreen Assay

This is a high-throughput, bead-based immunoassay to measure demethylase activity.

-

Enzyme and Compound Pre-incubation:

-

Reaction Initiation:

-

Initiate the demethylation reaction by adding the biotinylated histone H3K27me3 peptide substrate and the reaction cofactors (α-ketoglutarate, ascorbate, and Fe(II)).

-

-

Detection:

-

After a defined incubation period, add streptavidin-coated donor beads and anti-H3K27me2 antibody conjugated to acceptor beads.

-

The proximity of the donor and acceptor beads, resulting from the demethylated product, generates a chemiluminescent signal that is inversely proportional to the inhibitor's activity.

-

Cellular Assays

3.2.1. Cellular Thermal Shift Assay (CETSA)

This assay confirms target engagement in a cellular context.

-

Cell Treatment:

-

Treat intact cells with GSK-J4 (the cell-permeable prodrug) or vehicle control.

-

-

Heating:

-

Heat the cell lysates to a range of temperatures.

-

-

Protein Extraction and Analysis:

-

Separate soluble proteins from aggregated proteins by centrifugation.

-

Analyze the amount of soluble target protein (JMJD3/UTX) at each temperature by Western blotting. Ligand binding stabilizes the protein, leading to a higher melting temperature.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genome-wide localization of histone modifications.

-

Cross-linking:

-

Treat cells with formaldehyde to cross-link proteins to DNA.[10]

-

-

Chromatin Preparation:

-

Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.[10]

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for H3K27me3.

-

Use protein A/G magnetic beads to pull down the antibody-histone-DNA complexes.

-

-

Reverse Cross-linking and DNA Purification:

-

Elute the complexes and reverse the cross-links by heating.

-

Purify the DNA.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequence reads to a reference genome and identify regions enriched for H3K27me3.

-

RNA Sequencing (RNA-Seq)

RNA-seq is employed to analyze the downstream effects of this compound on global gene expression.

-

RNA Extraction:

-

Isolate total RNA from cells treated with GSK-J4 or vehicle control.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA).

-

Fragment the mRNA, synthesize cDNA, and add sequencing adapters.[11]

-

-

Sequencing:

-

Perform high-throughput sequencing of the cDNA library.

-

-

Data Analysis:

Signaling Pathways and Experimental Workflows

Visual representations of the key mechanisms and experimental procedures are provided below using the DOT language for Graphviz.

Caption: Mechanism of this compound action on H3K27 methylation.

Caption: A simplified workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. plus.labcloudinc.com [plus.labcloudinc.com]

- 5. biorbyt.com [biorbyt.com]

- 6. A new horizon for epigenetic medicine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The JMJD3 histone demethylase inhibitor this compound ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Structural Genomics Consortium [thesgc.org]

- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - ZA [thermofisher.com]

- 11. bio-rad.com [bio-rad.com]

- 12. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rna-seqblog.com [rna-seqblog.com]

GSK-J1 as a JMJD3/KDM6B Inhibitor: A Technical Guide

Introduction

GSK-J1 is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] These enzymes are responsible for the demethylation of di- and trimethylated lysine 27 on histone H3 (H3K27me2/3), a key epigenetic mark associated with transcriptional repression.[4][5] By inhibiting JMJD3 and UTX, this compound leads to an increase in global H3K27me3 levels, thereby influencing gene expression and various cellular processes. Due to its limited cell permeability, its ethyl ester prodrug, GSK-J4, is often utilized for cellular and in vivo studies, as it is readily hydrolyzed by intracellular esterases to the active this compound.[6][7] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its role in key signaling pathways.

Core Data Presentation

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 3-[[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid | [8] |

| Molecular Formula | C₂₂H₂₃N₅O₂ | [9][10] |

| Molecular Weight | 389.45 g/mol | [1][9][10][11] |

| CAS Number | 1373422-53-7 | [1][9][10][11] |

| Appearance | White to yellow solid/powder | [2][10] |

| Solubility | Soluble in DMSO (up to 78 mg/mL) and ethanol (up to 100 mM). Slightly soluble in water. | [1][9][10][11] |

In Vitro Inhibitory Activity of this compound

| Target Enzyme | Assay Type | IC₅₀ | Reference |

| JMJD3 (KDM6B) | Cell-free enzymatic assay | 60 nM | [1][2][3] |

| JMJD3 (KDM6B) | AlphaScreen assay | 60 nM | [12] |

| JMJD3 (KDM6B) | Mass Spectrometry | 18 µM | [7] |

| UTX (KDM6A) | Cell-free enzymatic assay | 53 nM | [9][11] |

| UTX (KDM6A) | Mass Spectrometry | 56 µM | [7] |

| JARID1B (KDM5B) | Cell-free enzymatic assay | 0.95 µM | [1] |

| JARID1C (KDM5C) | Cell-free enzymatic assay | 1.76 µM | [1] |

| JMJD2 variants, JMJD1 | Various assays | Inactive | [7] |

Cellular Activity of GSK-J4 (Prodrug)

| Cellular Effect | Cell Type | IC₅₀ | Reference |

| Inhibition of TNF-α production | LPS-stimulated human primary macrophages | 9 µM | [6][13] |

| Preservation of nuclear H3K27me3 | Flag-JMJD3 transfected HeLa cells | 25 µM |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) cofactor, which is essential for the catalytic activity of JMJD3/KDM6B. By binding to the active site, it prevents the demethylation of H3K27me3, leading to the maintenance of this repressive histone mark and subsequent silencing of target genes.

Caption: Mechanism of this compound inhibition of JMJD3/KDM6B.

JMJD3 and NF-κB Signaling Pathway

JMJD3 plays a crucial role in the inflammatory response, often in conjunction with the NF-κB signaling pathway. Upon stimulation by inflammatory signals like LPS, NF-κB can induce the expression of JMJD3. JMJD3, in turn, can demethylate H3K27me3 at the promoters of pro-inflammatory genes, such as TNF-α, IL-6, and IL-1β, leading to their transcriptional activation.[14][15]

Caption: Role of JMJD3 in the NF-κB signaling pathway.

JMJD3 and p53 Signaling Pathway

JMJD3 has been shown to interact with the tumor suppressor protein p53.[4][12] This interaction can influence p53-dependent cellular processes. For instance, JMJD3 can contribute to the activation of the INK4A-ARF locus, which in turn stabilizes p53, leading to cellular senescence or apoptosis.[16] The recruitment of JMJD3 to p53 target genes is often dependent on p53 expression.[12]

Caption: Interaction of JMJD3 with the p53 signaling pathway.

Experimental Protocols

In Vitro JMJD3 Demethylase Activity Assay

This protocol is adapted from methodologies described for measuring the enzymatic activity of JMJD3 and its inhibition by this compound.[1][2][17]

Materials:

-

Recombinant human JMJD3/KDM6B protein

-

This compound

-

Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)[1][2]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM Ascorbate

-

Stop Solution: 10 mM EDTA

-

MALDI matrix (α-cyano-4-hydroxycinnamic acid)

-

MALDI-TOF mass spectrometer

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

-

In a microcentrifuge tube, combine 1 µM of purified JMJD3 enzyme with the various concentrations of this compound or vehicle (DMSO) and pre-incubate for 15 minutes at 25°C.

-

Initiate the demethylation reaction by adding 10 µM of the biotinylated H3K27me3 peptide substrate.

-

Incubate the reaction mixture for 3 minutes at 25°C.

-

Stop the reaction by adding the Stop Solution.

-

Desalt the reaction products using a ZipTip.

-

Spot the desalted sample onto a MALDI plate with the MALDI matrix.

-

Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the demethylation of the H3K27me3 peptide.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cellular Assay: Measurement of H3K27me3 Levels by Western Blot

This protocol outlines the steps to assess the effect of the cell-permeable prodrug GSK-J4 on intracellular H3K27me3 levels.

Materials:

-

Human primary macrophages or a relevant cell line (e.g., HEK293)

-

GSK-J4

-

LPS (for macrophage stimulation)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of GSK-J4 or vehicle (DMSO) for the desired time (e.g., 24 hours). For macrophages, co-treat with LPS (e.g., 100 ng/mL) for the last few hours of incubation if investigating inflammatory conditions.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody to confirm equal loading.

-

Quantify the band intensities using densitometry software.

In Vivo Assay: LPS-Induced Endotoxemia Mouse Model

This protocol describes a general procedure for evaluating the anti-inflammatory effects of GSK-J4 in a mouse model of LPS-induced endotoxemia.[15]

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

GSK-J4

-

Lipopolysaccharide (LPS) from E. coli

-

Vehicle for GSK-J4 (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Sterile saline

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Prepare the GSK-J4 formulation.

-

Administer GSK-J4 (e.g., 10-50 mg/kg) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection). The timing of administration relative to the LPS challenge should be optimized (e.g., 1-2 hours prior).

-

Induce endotoxemia by injecting a sublethal dose of LPS (e.g., 5-10 mg/kg) intraperitoneally.

-

Monitor the mice for signs of sickness and mortality.

-

At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture and harvest tissues (e.g., spleen, liver).

-

Prepare plasma from the blood samples.

-

Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the plasma using ELISA kits according to the manufacturer's instructions.

-

Tissues can be processed for histological analysis or for measuring gene expression of inflammatory markers by qPCR.

-

Analyze the data to determine the effect of GSK-J4 on LPS-induced inflammation.

This technical guide provides a comprehensive overview of this compound as a JMJD3/KDM6B inhibitor, offering valuable data and methodologies for researchers in the fields of epigenetics, inflammation, and drug discovery. The provided information should serve as a strong foundation for designing and conducting experiments with this important chemical probe.

References

- 1. researchgate.net [researchgate.net]

- 2. epigentek.com [epigentek.com]

- 3. H3K27 Demethylase JMJD3 Employs the NF-κB and BMP Signaling Pathways to Modulate the Tumor Microenvironment and Promote Melanoma Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. p53 Interaction with JMJD3 Results in Its Nuclear Distribution during Mouse Neural Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone Modification [labome.com]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. The Histone Lysine Demethylase JMJD3/KDM6B Is Recruited to p53 Bound Promoters and Enhancer Elements in a p53 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fn-test.com [fn-test.com]

- 15. researchgate.net [researchgate.net]

- 16. abcam.cn [abcam.cn]

- 17. epigentek.com [epigentek.com]

GSK-J1 discovery and development timeline

An In-depth Technical Guide to the Discovery and Development of GSK-J1

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). It is intended for researchers, scientists, and professionals in the field of drug development.

This compound was identified through a high-throughput screening of GlaxoSmithKline's corporate compound collection, which contained approximately two million compounds[1]. The primary goal was to find inhibitors of the Jumonji C (JmjC) domain-containing histone demethylases.

The initial lead compound was optimized to yield this compound, which demonstrated a half-maximum inhibitory concentration (IC50) of 60 nM in a JMJD3 AlphaScreen assay[1][2]. This compound is a competitive inhibitor with respect to the cofactor α-ketoglutarate, but it is non-competitive with the histone peptide substrate[1].

Due to the highly polar carboxylate group that restricts its cellular permeability, a cell-penetrating ethyl ester prodrug, GSK-J4 , was developed. GSK-J4 is rapidly hydrolyzed by intracellular esterases to release the active this compound[1]. To validate the on-target effects of this compound, an inactive pyridine regio-isomer, GSK-J2 , and its corresponding prodrug, GSK-J5 , were also synthesized. GSK-J2 shows significantly weaker inhibition of JMJD3 (IC50 > 100 µM)[1][3].

Preclinical Development and Mechanistic Insights

This compound is highly selective for the H3K27 demethylases JMJD3 and UTX[2]. It has been shown to be inactive against a panel of other JmjC family demethylases and did not significantly inhibit 100 protein kinases at a concentration of 30 µM[2][3]. However, subsequent studies have revealed some activity against H3K4me3/2/1 demethylases, specifically JARID1B (KDM5B) and JARID1C (KDM5C)[3][4].

A significant area of preclinical investigation has been the role of this compound in inflammation. In human primary macrophages, GSK-J4 was found to inhibit the production of the proinflammatory cytokine TNF-α in response to lipopolysaccharide (LPS) stimulation[4][5]. This effect is dependent on the inhibition of H3K27 demethylation, leading to an increase in the repressive H3K27me3 mark at the promoters of inflammatory genes[4][6].

Further in vivo studies using a mouse model of LPS-induced mastitis demonstrated that this compound treatment significantly alleviated the severity of inflammation[6][7]. The mechanism involves the suppression of the Tlr4/NF-κB signaling pathway and a reduction in the expression of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6[6][7].

Quantitative Data

Table 1: In Vitro Inhibitory Potency of this compound

| Target Demethylase | IC50 Value | Reference(s) |

| JMJD3 (KDM6B) | 28 - 60 nM | [4][5][8] |

| UTX (KDM6A) | 53 nM | [8] |

| JARID1B (KDM5B) | 170 nM - 0.95 µM | [3][4] |

| JARID1C (KDM5C) | 550 nM - 1.76 µM | [3][4] |

| JARID1A (KDM5A) | 6,800 nM |

Table 2: Cellular Activity of GSK-J4

| Cell Type | Assay | Effective Concentration | Effect | Reference(s) |

| Human Primary Macrophages | Inhibition of LPS-induced TNF-α production | 9 µM (IC50) | Inhibition of cytokine release | [3] |

| HeLa cells (Flag-JMJD3 transfected) | Prevention of H3K27me3 loss | 25 µM | Preservation of nuclear H3K27me3 staining | [2] |

| Mouse Mammary Epithelial Cells | Inhibition of LPS-induced cytokine expression | 0.1 - 10 µM | Reduction in Tnfa, Il1b, and Il6 mRNA | [6] |

Key Experimental Protocols

In Vitro Histone Demethylase Inhibition Assay (Mass Spectrometry)

This protocol is adapted from the methods used in the initial characterization of this compound.

-

Reaction Components:

-

Purified JmjD3 (1 µM) or UTX (3 µM) enzyme.

-

Biotinylated H3K27me3 peptide substrate (10 µM): Biotin-KAPRKQLATKAARK(me3)SAPATGG.

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM KCl.

-

Cofactors: 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.

-

This compound inhibitor at various concentrations (e.g., 0 to 0.1 µM).

-

-

Procedure:

-

Incubate the reaction mixture at 25°C. The incubation time is 3 minutes for JMJD3 and 20 minutes for UTX[4][5].

-

Desalt the reaction products using a ZipTip.

-

Spot the desalted sample onto a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix.

-

Analyze the sample using a MALDI-TOF mass spectrometer to quantify the demethylated peptide product[5].

-

Cellular Assay for Inhibition of Macrophage Inflammatory Response

This protocol describes the assessment of GSK-J4's effect on cytokine production in primary human macrophages.

-

Cell Culture:

-

Isolate human primary macrophages from peripheral blood mononuclear cells.

-

Culture the cells in an appropriate medium.

-

-

Procedure:

-

Pre-treat the macrophages with GSK-J4 or the negative control GSK-J5 (e.g., 30 µM) for a specified period.

-

Stimulate the cells with Lipopolysaccharide (LPS) for 2 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Quantify the amount of secreted TNF-α and other cytokines using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array[2].

-

Alternatively, lyse the cells to extract RNA and analyze the expression of inflammatory genes (e.g., TNFA, IL1B, IL6) using quantitative real-time PCR (qRT-PCR)[6].

-

In Vivo Mouse Model of LPS-Induced Mastitis

This protocol outlines the in vivo evaluation of this compound's anti-inflammatory effects.

-

Animal Model:

-

Use female BALB/c mice.

-

Induce mastitis by intramammary infusion of LPS.

-

-

Procedure:

-

Administer this compound or a vehicle control to the mice (e.g., via intraperitoneal injection) prior to or following the LPS challenge.

-

After a set time point (e.g., 24 hours), euthanize the mice and collect the mammary gland tissues.

-

For histopathological analysis, fix the tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration[6].

-

Measure Myeloperoxidase (MPO) activity in tissue homogenates as a marker of neutrophil infiltration[6].

-

Analyze the expression of proinflammatory cytokines (Tnfa, Il1b, Il6) in the tissue using qRT-PCR[6].

-

Visualizations

Signaling Pathway of this compound in Inflammation

Caption: this compound inhibits JMJD3/UTX, increasing H3K27me3 and repressing inflammatory gene transcription.

Experimental Workflow for In Vitro Demethylase Assay

Caption: Workflow for the in vitro mass spectrometry-based histone demethylase inhibition assay.

Logical Relationship of this compound and Related Compounds

Caption: Relationship between this compound, its prodrug GSK-J4, and their inactive controls.

References

- 1. researchgate.net [researchgate.net]

- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The JMJD3 histone demethylase inhibitor this compound ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The JMJD3 histone demethylase inhibitor this compound ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Histone Demethylase | TargetMol [targetmol.com]

The Epigenetic Probe GSK-J1: A Technical Guide to its Initial Characterization

An in-depth examination of the discovery and foundational studies of GSK-J1, a potent and selective inhibitor of the Jumonji domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the initial studies that defined the biochemical and cellular activity of this compound. The information is compiled from seminal discovery papers, offering a detailed look at the experimental methodologies and key quantitative data that established this compound as a critical tool for epigenetic research.

Core Discovery and Mechanism of Action

This compound was identified through a high-throughput screening of GlaxoSmithKline's corporate compound collection, which contained approximately 2 million compounds.[1] The primary discovery paper by Kruidenier et al. (2012) in Nature established this compound as a potent and selective inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2]

The mechanism of action of this compound is competitive with the cofactor α-ketoglutarate and non-competitive with the histone peptide substrate.[1][3] A co-crystal structure of this compound bound to human JMJD3 revealed that the propanoic acid moiety of this compound mimics the binding of α-ketoglutarate in the enzyme's active site.[1] The pyridyl-pyrimidine biaryl group of this compound interacts with the catalytic metal ion (Fe2+), inducing a conformational change that inhibits the demethylase activity.[3]

Quantitative Data Summary

The following tables summarize the key in vitro potencies and cellular activities of this compound and its related compounds from the initial discovery and characterization studies.

Table 1: In Vitro Inhibitory Potency of this compound against Histone Demethylases

| Target Demethylase | IC50 (nM) | Assay Type | Reference |

| JMJD3 (KDM6B) | 60 | Cell-free assay | [4] |

| JMJD3 (KDM6B) | 28 | Cell-free assay | [5] |

| UTX (KDM6A) | 53 | Cell-free assay | [5] |

| KDM5B | 170 | Not Specified | |

| KDM5C | 550 | Not Specified | |

| KDM5A | 6,800 | Not Specified | |

| JARID1B | 950 | Not Specified | [4] |

| JARID1C | 1,760 | Not Specified | [4] |

Table 2: Cellular Activity of this compound and its Prodrug GSK-J4

| Compound | Cell Type | Effect | Concentration | Reference |

| GSK-J4 | Human Primary Macrophages | Inhibition of TNF-α production | 30 µM | [1] |

| GSK-J4 | HeLa cells (Flag-JMJD3 transfected) | Prevention of JMJD3-induced loss of nuclear H3K27me3 | 25 µM | [1] |

| This compound | MC3T3-E1 cells | Suppression of Runx2 and Osterix expression and ALP activity | Not Specified | [4] |

| This compound | Mouse Mammary Epithelial Cells | Cytotoxicity observed | 100 µM | [6] |

Key Experimental Protocols

Detailed methodologies for the foundational experiments that characterized this compound are provided below.

In Vitro Histone Demethylase Inhibition Assay (MALDI-TOF)

This assay measures the ability of an inhibitor to block the demethylation of a histone peptide by a purified enzyme.

Protocol:

-

Reaction Setup: Purified JMJD3 (1 µM) or UTX (3 µM) is incubated with 10 µM of a biotinylated H3K27me3 peptide substrate (Biotin-KAPRKQLATKAARK(me3)SAPATGG).[2][4]

-

Reaction Buffer: The reaction is carried out in a buffer containing 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH₄)₂SO₄·FeSO₄·H₂O, 1 mM 2-oxoglutarate, and 2 mM ascorbate.[2][4]

-

Inhibitor Addition: Various concentrations of this compound (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM) are added to the reaction mixture.[2][4]

-

Incubation: The reaction is incubated for 3 minutes at 25°C for JMJD3 and 20 minutes at 25°C for UTX.[2][4]

-

Reaction Quenching: The reaction is stopped by the addition of 10 mM EDTA.[2][4]

-

Sample Preparation: The reaction mixture is desalted using a zip tip.[2][4]

-

Analysis: The desalted sample is spotted on a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix and analyzed using a MALDI-TOF mass spectrometer to determine the extent of demethylation.[2][4]

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay is used to assess the direct binding of an inhibitor to its target protein by measuring changes in the protein's thermal stability.

Protocol:

-

Protein and Dye Preparation: Sypro Orange dye is diluted 1:1000 in a buffer containing 50 µM HEPES (pH 7.4), 150 µM NaCl, and 50 µM NiCl2. The target enzyme is added to a final concentration of 1 µM.[7]

-

Reaction Setup: 19 µl of the enzyme/dye mixture is transferred to each well of a 96-well PCR plate.[7]

-

Compound Addition: 1 µl of the test compound (e.g., this compound) is added to a final concentration of 20 µM (final DMSO concentration is 0.5%).[7]

-

Thermal Denaturation: The thermal unfolding of the protein is monitored over 71 cycles in a real-time PCR machine, with the temperature increasing by 3°C every minute.[7]

-

Data Acquisition: The increase in fluorescence is monitored at an excitation wavelength of 492 nM and an emission wavelength of 610 nM.[7]

-

Data Analysis: Fluorescence intensity values are plotted against temperature, and the melting temperature (Tm) is calculated by fitting the data to the Boltzmann equation. A significant shift in Tm in the presence of the compound indicates binding.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and experimental evaluation.

Caption: Mechanism of this compound inhibition of JMJD3/UTX.

Caption: Workflow for the Thermal Shift Assay.

Caption: Workflow for the In Vitro Demethylase Assay.

References

- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. plus.labcloudinc.com [plus.labcloudinc.com]

- 6. The JMJD3 histone demethylase inhibitor this compound ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Structural Genomics Consortium [thesgc.org]

GSK-J1's impact on cellular differentiation pathways

An In-depth Guide to GSK-J1's Impact on Cellular Differentiation Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and selective small-molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). These enzymes are crucial epigenetic regulators that specifically remove the repressive trimethylation mark from histone H3 at lysine 27 (H3K27me3). By inhibiting JMJD3 and UTX, this compound effectively increases global and gene-specific H3K27me3 levels, leading to the silencing of key developmental and inflammatory genes. This guide provides a comprehensive technical overview of this compound's mechanism of action and its profound impact on various cellular differentiation pathways, including macrophage polarization, chondrogenesis, osteogenesis, neurogenesis, and B-cell differentiation. We present summarized quantitative data, detailed experimental protocols, and pathway visualizations to serve as a critical resource for researchers exploring epigenetic modulation in development and disease.

Introduction: The Role of H3K27me3 in Gene Regulation

Histone post-translational modifications are fundamental to the regulation of gene expression and the determination of cell fate. One of the most critical repressive marks is the trimethylation of histone H3 on lysine 27 (H3K27me3), which is established by the Polycomb Repressive Complex 2 (PRC2). This mark is associated with condensed chromatin and transcriptional silencing.

The dynamic removal of H3K27me3 is catalyzed by the JmjC domain-containing demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A).[1][2] These enzymes are essential for the activation of lineage-specific genes required for cellular differentiation and development.[1] Dysregulation of JMJD3 and UTX has been implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets. This compound and its cell-permeable ethyl ester prodrug, GSK-J4, are invaluable chemical probes for studying the biological consequences of H3K27me3 demethylase inhibition.[1][3]

Mechanism of Action of this compound

This compound acts as a competitive inhibitor with respect to the α-ketoglutarate cofactor, which is essential for the catalytic activity of JMJD3 and UTX.[4][5] The binding of this compound to the enzyme's active site prevents the demethylation of H3K27me3. Consequently, this repressive mark is maintained at the promoter regions of target genes, leading to the inhibition of their transcription. This mechanism allows for precise control over the expression of genes that are critical for the initiation and progression of various differentiation programs.[6][7]

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

The efficacy and selectivity of this compound/J4 have been quantified across various assays and cell types. The following tables summarize key findings.

Table 1: Inhibitor Potency (IC₅₀)

| Compound | Target Enzyme | IC₅₀ Value | Assay Type | Reference |

| This compound | JMJD3 (KDM6B) | 60 nM | Cell-free (MALDI-TOF) | [8][9] |

| This compound | JARID1B (KDM5B) | 0.95 µM | Cell-free | [2][8] |

| This compound | JARID1C (KDM5C) | 1.76 µM | Cell-free | [2][8] |

| GSK-J4 | TNF-α Production | 9 µM | Human Primary Macrophages | [2][3] |

| GSK-J4 | KDM6B Activity | 8.6 µM | Cell-based | [10] |

| GSK-J4 | KDM5B Activity | 6.6 µM | Cell-based | [10] |

Table 2: Effects on Cellular Differentiation Markers

| Pathway | Cell Type | Treatment | Marker | Effect | Reference |

| Osteogenesis | MC3T3-E1 | This compound | Runx2, Osterix | Expression Suppressed | [8] |

| MC3T3-E1 | This compound | ALP Activity | Suppressed | [8] | |

| Chondrogenesis | Human MSCs | GSK-J4 | SOX9, COL2A1 | Expression Reduced | [6][11] |

| Human MSCs | GSK-J4 | GAG Content | Reduced (0.83-fold) | [6] | |

| Human MSCs | GSK-J4 | NANOG | Expression Maintained (4.0-fold) | [6] | |

| Inflammation | Mouse MECs | This compound + LPS | Tnfa, Il1b, Il6 | Expression Reduced | [7][12] |

| Neurogenesis | Rat Retina | This compound | PKCα+ cells | Number Decreased | [13] |

| B-Cell Differentiation | Mouse B-Cells | GSK-J4 (250 nM) | CD138+ Plasmablasts | Frequency Increased | [4] |

| Myogenesis | C2C12 Cells | GSK-J4 | Myogenin (Myog) | Expression Increased | [14] |

| C2C12 Cells | GSK-J4 | Shisa2 | Expression Reduced | [14] |

Impact on Specific Cellular Differentiation Pathways

Macrophage Polarization and Inflammation

JMJD3 is rapidly induced by pro-inflammatory stimuli like lipopolysaccharide (LPS) and is critical for the transcriptional activation of inflammatory genes.[3]

-

Effect of GSK-J4 : In human primary macrophages, the prodrug GSK-J4 inhibits the production of pro-inflammatory cytokines such as TNF-α in a dose-dependent manner (IC₅₀ of 9 µM).[3][15] This is achieved by preventing the removal of the H3K27me3 mark at the promoters of these genes, thereby maintaining them in a repressed state.[3][7] The inactive isomer, GSK-J5, shows no effect, confirming the specificity of the inhibition.[3]

Chondrogenesis

Chondrogenesis, the process of cartilage formation, is heavily dependent on the transcription factor SOX9. The inhibition of H3K27me3 demethylases by GSK-J4 has a significant negative impact on this process.

-

Effect of GSK-J4 : Treatment of human mesenchymal stem cells (MSCs) with GSK-J4 during chondrogenic differentiation leads to a reduction in the expression of key cartilage-associated genes, including SOX9 and COL2A1.[6][11] This results in decreased production of total collagen and glycosaminoglycans (GAGs), essential components of the cartilage matrix.[6] GSK-J4 also inhibits TGF-β signaling, a critical pathway for initiating chondrogenesis.[6]

Osteogenic Differentiation

Osteogenesis, or bone formation, is controlled by master transcription factors like Runx2 and Osterix. This compound has been shown to suppress this differentiation pathway.

-

Effect of this compound : In the pre-osteoblastic cell line MC3T3-E1, this compound treatment suppresses the expression of Runx2 and Osterix.[8] This leads to a subsequent reduction in alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, and an overall increase in global H3K27me3 levels.[8]

Neurogenesis

Epigenetic modifications play a pivotal role in regulating gene expression and cell fate during the development of the central nervous system.[13]

-

Effect of this compound : In vivo studies on early postnatal retinal development in rats demonstrated that this compound administration increases H3K27me3 levels.[13] This treatment was found to simultaneously increase the number of proliferative and apoptotic cells while specifically causing a significant decrease in the population of PKCα-positive rod-on bipolar cells, indicating an impact on the differentiation of specific neuronal subtypes.[13]

B-Cell Differentiation

The differentiation of B-cells into antibody-secreting plasmablasts is a cornerstone of the adaptive immune response. H3K27me3 is dynamically regulated during this process.

-

Effect of GSK-J4 : In ex vivo stimulated mouse B cells, treatment with GSK-J4 leads to a significant increase in the frequency of CD138+ plasmablasts.[4] The inhibition of UTX and JMJD3 catalytic activity appears to promote the formation of these terminally differentiated cells, suggesting that H3K27me3 demethylation normally acts as a gatekeeper in this process.[4]

Key Experimental Methodologies

Reproducing and building upon existing research requires a clear understanding of the experimental conditions. Below are detailed protocols derived from the literature.

Figure 2: General workflow for testing GSK-J4's anti-inflammatory effects.

Protocol 1: In Vitro Histone Demethylase Assay (MALDI-TOF)

-

Objective : To measure the direct inhibitory effect of this compound on purified JMJD3/UTX enzymes.

-

Reagents :

-

Purified JmjD3 (1 μM) or UTX (3 μM) enzyme.

-

Biotinylated H3K27me3 peptide substrate (10 µM): [Biotin-KAPRKQLATKAARK(me3)SAPATGG].[9]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl.[9]

-

Cofactors: 50 μM (NH₄)₂SO₄·FeSO₄·H₂O, 1 mM α-ketoglutarate, 2 mM ascorbate.[9]

-

This compound at various concentrations (e.g., 0-100 nM).[9]

-

Stop Solution: 10 mM EDTA.[9]

-

-

Procedure :

-

Incubate the purified enzyme with the peptide substrate and varying concentrations of this compound in the assay buffer with cofactors.

-

Allow the reaction to proceed at 25°C (3 minutes for JMJD3, 20 minutes for UTX).[9]

-

Stop the reaction by adding the EDTA solution.[9]

-

Desalt the reaction products using a ZipTip.

-

Spot the products onto a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix.

-

Analyze samples on a MALDI-TOF mass spectrometer to quantify the conversion of the trimethylated peptide to the dimethylated product.[8][9]

-

Protocol 2: Cellular H3K27me3 Level Analysis via Western Blot

-

Objective : To determine the effect of GSK-J4 on total H3K27me3 levels in cells.

-

Procedure :

-

Cell Culture and Treatment : Seed cells (e.g., HeLa, primary macrophages, or MSCs) and allow them to adhere. Treat cells with the desired concentration of GSK-J4 (or GSK-J5 as a negative control) for a specified time (e.g., 18-24 hours).[7]

-

Histone Extraction : Lyse cells and perform an acid extraction or use a commercial kit to isolate histones.

-

Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate equal amounts of histone proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody specific for H3K27me3.

-

Incubate with a primary antibody for a loading control (e.g., total Histone H3).

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection : Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the relative change in H3K27me3 levels.

-

Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR

-

Objective : To measure the enrichment of H3K27me3 at specific gene promoters.

-

Procedure :

-

Cell Treatment and Crosslinking : Treat cells with GSK-J4 as described above. Crosslink protein to DNA by adding formaldehyde directly to the culture medium. Quench with glycine.

-

Chromatin Preparation : Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation :

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody against H3K27me3 or a negative control IgG.[7]

-

Add Protein A/G beads to pull down the antibody-histone-DNA complexes.

-

-

Washing and Elution : Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Crosslinking and DNA Purification : Reverse the formaldehyde crosslinks by heating. Treat with RNase A and Proteinase K. Purify the immunoprecipitated DNA.

-

qPCR Analysis : Perform quantitative PCR using primers designed to amplify specific promoter regions of interest (e.g., TNFA, IL6, SOX9).[7] Analyze the data using the percent input method to determine the relative enrichment of H3K27me3.[7]

-

Conclusion

This compound and its prodrug GSK-J4 are powerful chemical tools that have significantly advanced our understanding of the role of H3K27me3 demethylation in controlling cell fate. By selectively inhibiting JMJD3 and UTX, this compound provides a mechanism to maintain transcriptional repression, thereby modulating a wide array of cellular differentiation pathways. Its ability to suppress inflammatory responses, inhibit osteogenesis and chondrogenesis, and alter neurogenesis highlights the therapeutic potential of targeting this epigenetic axis. The data and protocols summarized in this guide offer a foundational resource for scientists and researchers aiming to further explore the intricate connections between histone demethylation, cellular identity, and disease pathology.

References

- 1. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. H3K27me3 demethylases regulate in vitro chondrogenesis and chondrocyte activity in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The JMJD3 histone demethylase inhibitor this compound ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. The JMJD3 histone demethylase inhibitor this compound ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Small Molecule this compound Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

GSK-J1 in vitro assay protocol for histone demethylase activity

An overview of the in vitro assay protocol for determining the histone demethylase activity of GSK-J1 is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.

Application Notes

This compound is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX).[1][2] These enzymes are responsible for removing the repressive trimethyl mark on histone H3 at lysine 27 (H3K27me3), a key epigenetic modification in gene silencing.[2][3][4] The inhibition of JMJD3 and UTX by this compound results in an increase in global H3K27me3 levels, which in turn modulates the transcription of target genes, including those involved in inflammatory responses.[1][3][5] this compound is a valuable chemical probe for studying the biological roles of H3K27 demethylation. Its ethyl ester prodrug, GSK-J4, is used for cellular assays due to its increased cell permeability.[2][6]

Quantitative Data

The inhibitory activity of this compound against a panel of histone demethylases is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Demethylase | Alternative Name | Substrate | This compound IC50 (nM) | Reference |

| KDM6B | JMJD3 | H3K27me3/me2 | 28 - 60 | [1][7] |

| KDM6A | UTX | H3K27me3/me2 | 53 | |

| KDM5B | JARID1B | H3K4me3/me2 | 170 - 950 | [1][2] |

| KDM5C | JARID1C | H3K4me3/me2 | 550 - 1760 | [1][2] |

| KDM5A | JARID1A | H3K4me3/me2 | 6800 | |

| Other Demethylases | - | - | >20,000 |

Signaling Pathway and Inhibition Mechanism

JMJD3 and UTX are Fe(II) and α-ketoglutarate-dependent dioxygenases that demethylate H3K27me3.[8][9] This process removes the repressive mark, leading to gene activation. This compound inhibits this by chelating the Fe(II) ion in the enzyme's active site, preventing the demethylation reaction.[10]

Experimental Protocols

Two common methods for in vitro histone demethylase assays are the MALDI-TOF mass spectrometry assay and the AlphaScreen assay. Commercial colorimetric and fluorometric kits are also available for a more streamlined workflow.[11][12]

MALDI-TOF Mass Spectrometry Assay

This protocol is adapted from methods used to characterize this compound's activity.[1][7][13] It directly measures the change in mass of the histone peptide substrate upon demethylation.

Materials:

-

Purified recombinant JMJD3 or UTX enzyme.

-

Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).

-

This compound inhibitor.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.

-

Stop Solution: 10 mM EDTA.

-

ZipTips for desalting.

-

MALDI plate and α-cyano-4-hydroxycinnamic acid matrix.

-

MALDI-TOF mass spectrometer.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified enzyme (e.g., 1 µM JMJD3 or 3 µM UTX), and the H3K27me3 peptide substrate (10 µM).[1][7][13]

-

Add varying concentrations of this compound (e.g., 0 to 100 nM) or DMSO as a vehicle control to the reaction mixture.[1][7][13]

-

Initiate the reaction and incubate at 25°C. The incubation time will depend on the enzyme's activity (e.g., 3 minutes for JMJD3, 20 minutes for UTX).[1][7][13]

-

Stop the reaction by adding the Stop Solution (10 mM EDTA).[1][7][13]

-

Desalt the reaction products using a ZipTip.

-

Spot the desalted sample onto a MALDI plate with the α-cyano-4-hydroxycinnamic acid matrix.[1][7][13]

-

Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the demethylation of the peptide substrate.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This is a high-throughput method used for screening and profiling inhibitors.[2]

Materials:

-

Purified recombinant histone demethylase (e.g., JMJD3 at 1 nM).[2]

-

Biotinylated H3K27me3 histone peptide substrate.

-

This compound inhibitor.

-

AlphaScreen donor and acceptor beads.

-

Assay buffer appropriate for the enzyme.

-

384-well proxiplates.

-

Plate reader capable of AlphaScreen detection.

Procedure:

-

Add 5 µL of assay buffer containing the demethylase enzyme to the wells of a 384-well plate.[2]

-

Add titrated amounts of the this compound compound (e.g., 0.1 µL) to each well.[2]

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.[2]

-

Initiate the demethylase reaction by adding the peptide substrate.

-

Incubate for a set period (e.g., 60 minutes) to allow for the enzymatic reaction.

-

Stop the reaction and add the AlphaScreen detection reagents (e.g., acceptor beads conjugated to an antibody that recognizes the demethylated product and donor beads conjugated to streptavidin to bind the biotinylated peptide).

-

Incubate in the dark to allow for bead proximity binding.

-

Read the plate on an AlphaScreen-capable plate reader. The signal is proportional to the amount of demethylated product.

-

Calculate the percentage of inhibition and determine the IC50 value.

Experimental Workflow Diagram

The general workflow for an in vitro histone demethylase inhibition assay is illustrated below.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. The JMJD3 histone demethylase inhibitor this compound ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The JMJD3 histone demethylase inhibitor this compound ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KDM6B promotes activation of the oncogenic CDK4/6-pRB-E2F pathway by maintaining enhancer activity in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. epigentek.com [epigentek.com]

- 9. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. epigentek.com [epigentek.com]

- 12. epigentek.com [epigentek.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: GSK-J4 Treatment of Primary Macrophages for Inflammation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing GSK-J4, a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), in primary macrophage cultures. GSK-J1, the active compound, exhibits poor cell permeability; therefore, its ethyl ester prodrug, GSK-J4, is recommended for cellular assays.[1][2] GSK-J4 readily crosses the cell membrane and is rapidly hydrolyzed by intracellular esterases to yield the active this compound. This document outlines the optimal GSK-J4 concentration for modulating pro-inflammatory responses in primary macrophages, detailed protocols for relevant experiments, and the underlying signaling pathway.

Mechanism of Action

This compound/J4 targets the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 and UTX. These enzymes are responsible for removing the methyl groups from tri-methylated histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark. In pro-inflammatory conditions, such as stimulation with lipopolysaccharide (LPS), the expression of JMJD3 is upregulated.[3][4] JMJD3 then demethylates H3K27 at the promoters of inflammatory genes, leading to their transcriptional activation and the production of cytokines like TNF-α. This compound competitively inhibits the binding of the co-factor α-ketoglutarate to the catalytic site of JMJD3 and UTX, preventing the demethylation of H3K27me3.[2][5] This leads to the maintenance of a repressive chromatin state at inflammatory gene loci, thereby reducing their expression and mitigating the pro-inflammatory macrophage response.[1][6]

Caption: Mechanism of GSK-J4 action in macrophages.

Data Presentation: Optimal GSK-J4 Concentrations

The optimal concentration of GSK-J4 can vary depending on the specific primary macrophage type (e.g., human monocyte-derived, mouse bone marrow-derived) and the experimental endpoint. The following tables summarize effective concentrations from published studies.

Table 1: GSK-J4 Concentrations for Inhibiting Pro-inflammatory Cytokine Production

| Cell Type | Stimulus | Cytokine Measured | Effective GSK-J4 Concentration | Notes | Reference |

| Human Primary Macrophages | LPS | TNF-α | IC50: 9 µM | Dose-dependent inhibition observed. | [6][7] |

| Human Primary Macrophages | LPS | Various Cytokines (PCR array) | 30 µM | Significantly reduced expression of 16 out of 34 LPS-driven cytokines. | [7] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Angiotensin II | Il1b, Tnfa, Il12 | 10 µM | Reversed the upregulation of inflammatory cytokines. | [8] |

Table 2: GSK-J4 Concentrations for Cellular Assays

| Cell Type | Assay | Effective GSK-J4 Concentration | Notes | Reference |

| HeLa Cells (JMJD3-transfected) | H3K27me3 Immunostaining | 25 µM | Preserved nuclear H3K27me3 staining. | [1][6] |

| Mouse Mammary Epithelial Cells | Cell Viability (CCK-8) | 0.1 µM, 1 µM, 10 µM | 100 µM showed significant cytotoxicity. | [9] |

Experimental Protocols

Protocol 1: Isolation and Culture of Human Primary Monocyte-Derived Macrophages (MDMs)

This protocol describes the isolation of monocytes from peripheral blood mononuclear cells (PBMCs) and their differentiation into macrophages.

Materials:

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human M-CSF (Macrophage Colony-Stimulating Factor)

-

CD14 MicroBeads (for positive selection, optional but recommended)

Procedure:

-

Dilute whole blood 1:1 with HBSS.

-

Carefully layer the diluted blood onto Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.

-

Wash PBMCs with HBSS and centrifuge at 300 x g for 10 minutes. Repeat the wash.

-

(Optional) Isolate CD14+ monocytes from PBMCs using CD14 MicroBeads according to the manufacturer's protocol. This provides a purer monocyte population.

-

Resuspend the monocyte pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).

-

Plate the cells at the desired density in tissue culture plates.

-

To differentiate monocytes into macrophages, culture the cells in complete RPMI 1640 medium containing 50-100 ng/mL of human M-CSF.

-

Incubate at 37°C in a 5% CO2 incubator for 6-7 days, replacing the medium every 2-3 days.

Protocol 2: GSK-J4 Treatment and LPS Stimulation

This protocol details the treatment of differentiated macrophages with GSK-J4 followed by inflammatory stimulation.

Materials:

-

Differentiated primary macrophages (from Protocol 1)

-

GSK-J4 (and inactive isomer GSK-J5 as a control, optional)

-

Lipopolysaccharide (LPS) from E. coli

-

Complete RPMI 1640 medium

-

DMSO (for dissolving GSK-J4/J5)

Procedure:

-

Prepare a stock solution of GSK-J4 (e.g., 10 mM in DMSO). The inactive isomer GSK-J5 can be used as a negative control.

-

On the day of the experiment, aspirate the culture medium from the differentiated macrophages.

-

Add fresh complete RPMI 1640 medium containing the desired final concentration of GSK-J4 (e.g., 1-30 µM). A vehicle control (DMSO) should be run in parallel.

-

Pre-incubate the cells with GSK-J4 for 1-2 hours at 37°C.

-

Add LPS to the medium to a final concentration of 10-100 ng/mL to induce an inflammatory response.

-

Incubate for the desired period. For cytokine analysis, a 4-24 hour incubation is typical. For signaling or ChIP analysis, shorter time points (e.g., 1-2 hours) may be appropriate.[7]

-

After incubation, collect the cell supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for protein or RNA extraction.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K27me3

This protocol provides a general workflow for performing ChIP to assess the effect of GSK-J4 on H3K27me3 levels at specific gene promoters.

Materials:

-

Treated macrophages (from Protocol 2)

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Micrococcal nuclease or sonicator for chromatin shearing

-

Anti-H3K27me3 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR analysis of target gene promoters (e.g., TNFA)

Procedure:

-

Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde.

-

Cell Lysis: Harvest and wash the cells. Lyse the cell membrane to release the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet and shear the chromatin into fragments of 200-1000 bp. This can be done by enzymatic digestion (micrococcal nuclease) or physical shearing (sonication).

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the cleared chromatin overnight at 4°C with an anti-H3K27me3 antibody or a control IgG.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Analysis: Use the purified DNA for quantitative PCR (qPCR) with primers specific to the promoter regions of target inflammatory genes.

Experimental Workflow Visualization

Caption: Workflow for GSK-J4 treatment of primary macrophages.

References

- 1. Primary human monocyte and macrophage culture [bio-protocol.org]

- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and Culture of Human Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SE [thermofisher.com]

Application Notes and Protocols for GSK-J1 Administration in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of GSK-J1, a potent and selective inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A), in various mouse models of inflammation. The pro-drug form, GSK-J4, which exhibits improved cell permeability, is also covered.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the catalytic activity of JMJD3 and UTX.[1] This leads to an increase in the repressive histone mark H3K27me3 at the promoters of pro-inflammatory genes, thereby downregulating their expression.[1][2] Key signaling pathways affected include the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways, which are crucial in the inflammatory response.[1][2] By modulating the epigenetic landscape, this compound can effectively reduce the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]

Signaling Pathway of this compound in Inflammation

Caption: this compound inhibits JMJD3/UTX, increasing H3K27me3 and suppressing inflammatory gene expression.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and GSK-J4 in different mouse models of inflammation.

Table 1: Effect of this compound on LPS-Induced Mastitis in Mice

| Parameter | Control (LPS only) | This compound + LPS (1 mg/kg) | Fold Change/Reduction | Reference |

| MPO Activity (U/g tissue) | ~6.5 | ~3.0 | ~54% reduction | [2] |

| TNF-α mRNA (relative expression) | ~7.0 | ~3.5 | ~50% reduction | [2] |

| IL-1β mRNA (relative expression) | ~6.0 | ~2.5 | ~58% reduction | [2] |

| IL-6 mRNA (relative expression) | ~8.0 | ~4.0 | ~50% reduction | [2] |

Table 2: Effect of GSK-J4 on Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

| Parameter | Vehicle | GSK-J4 (0.5 mg/kg) | Outcome | Reference |

| Mean Max Clinical Score | ~3.5 | ~2.0 | Significant reduction in disease severity | [3] |

| Disease Incidence | 8/8 | 8/8 | No change | [3] |

| Mean Day of Onset | ~12 | ~14 | Slight delay in onset | [3] |

Table 3: Effect of GSK-J4 on DSS-Induced Colitis in C57BL/6 Mice

| Parameter | Vehicle (DSS only) | GSK-J4 + DSS (1 mg/kg) | Outcome | Reference |

| Body Weight Change (Day 14) | ~ -15% | ~ -5% | Significant attenuation of weight loss | [4] |

| Colon Length (cm) | ~6.0 | ~7.5 | Significant prevention of colon shortening | [4] |

| IL-6 in gut mucosa (pg/mg) | ~120 | ~60 | ~50% reduction | [4] |

| IL-17 in gut mucosa (pg/mg) | ~250 | ~120 | ~52% reduction | [4] |

Experimental Protocols

A generalized workflow for in vivo administration of this compound/J4 is depicted below.

Caption: A typical experimental workflow for evaluating this compound/J4 in mouse inflammation models.

Protocol 1: LPS-Induced Mastitis Model

This protocol is adapted from studies investigating the effect of this compound on lipopolysaccharide (LPS)-induced mammary gland inflammation.[2]

1. Animals:

-

Lactating mice (e.g., BALB/c) on day 10 of lactation.

2. Materials:

-

This compound (Selleck, S7581 or similar)

-

Lipopolysaccharide (LPS) from E. coli O55:B5 (Sigma-Aldrich, L2880 or similar)

-

Vehicle (e.g., sterile PBS with a solubilizing agent like DMSO, final concentration <1%)

-

Syringes and needles for injection.

3. Experimental Procedure:

-

On day 10 of lactation, separate the pups from their mothers.

-

Randomly divide the mice into three groups: Control (vehicle only), LPS treatment, and this compound + LPS.

-

Administer this compound at a dose of 1 mg/kg via intraperitoneal (i.p.) injection to the treatment group. Administer an equivalent volume of vehicle to the control and LPS groups.

-

One hour after the this compound or vehicle injection, induce mastitis by injecting LPS (0.2 mg/mL) into the fourth inguinal mammary gland.

-

Twenty-four hours after the LPS injection, euthanize the mice.

-

Collect the mammary glands for downstream analysis, such as histopathology, myeloperoxidase (MPO) activity assays, and gene expression analysis for inflammatory cytokines (TNF-α, IL-1β, IL-6).

Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol outlines the use of the pro-drug GSK-J4 in a common model for multiple sclerosis.[3]

1. Animals:

-

Female C57BL/6 mice, 8-12 weeks old.

2. Materials:

-

GSK-J4 (pro-drug of this compound)

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

Vehicle (appropriate for GSK-J4 solubilization)

3. Experimental Procedure:

-

EAE Induction (Day 0):

-

Emulsify MOG35-55 in CFA.

-

Immunize mice subcutaneously with the MOG35-55/CFA emulsion.

-

Administer pertussis toxin (typically 200-300 ng) via i.p. injection.

-

-

Second PTX Injection (Day 2):

-

Administer a second dose of pertussis toxin via i.p. injection.

-

-

GSK-J4 Administration:

-

Administer GSK-J4 at a dose of 0.5 mg/kg daily from day 1 to day 5 post-induction. The route of administration should be consistent (e.g., i.p.).

-

Administer an equivalent volume of vehicle to the control group.

-

-

Monitoring:

-

Monitor mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and record body weight.

-

-

Analysis:

-

At the experimental endpoint (typically 21-28 days post-induction), euthanize the mice and collect spinal cords and brains for histological analysis of inflammation and demyelination, and for analysis of immune cell infiltration.

-

Protocol 3: Dextran Sodium Sulphate (DSS)-Induced Colitis Model

This protocol describes the use of GSK-J4 to ameliorate inflammation in a model of inflammatory bowel disease.[4][5][6]

1. Animals:

-

C57BL/6 mice, 8-10 weeks old.

2. Materials:

-

GSK-J4

-

Dextran sodium sulphate (DSS), 36-50 kDa

-

Vehicle (appropriate for GSK-J4 solubilization)

3. Experimental Procedure:

-

Colitis Induction:

-

GSK-J4 Administration:

-

Starting on the same day as DSS administration, treat mice daily with GSK-J4 at a dose of 1 mg/kg (route of administration, e.g., oral gavage or i.p., should be kept consistent).

-

Administer an equivalent volume of vehicle to the control group.

-

-

Monitoring:

-

Monitor mice daily for body weight changes, stool consistency, and signs of rectal bleeding. A disease activity index (DAI) can be calculated.

-

-

Analysis:

-

At the end of the DSS administration period or a few days after (e.g., day 9-14), euthanize the mice.

-

Measure the colon length as an indicator of inflammation.

-

Collect colon tissue for histological analysis of inflammation and for measuring the levels of pro-inflammatory cytokines (e.g., IL-6, IL-17) by ELISA or qPCR.[4]

-

References

- 1. The JMJD3 histone demethylase inhibitor this compound ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The JMJD3 histone demethylase inhibitor this compound ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. socmucimm.org [socmucimm.org]

Application Notes: GSK-J4 as a Cell-Permeable Prodrug of GSK-J1

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] These enzymes play a critical role in epigenetic regulation by removing the repressive trimethyl mark on histone H3 at lysine 27 (H3K27me3), thereby activating gene expression.[4] However, the therapeutic and research applications of this compound are limited by its highly polar carboxylate group, which restricts its ability to cross cell membranes.[5][6] To overcome this limitation, GSK-J4 was developed as a cell-permeable prodrug.[5][6] GSK-J4 is the ethyl ester derivative of this compound, which effectively masks the polar carboxylate group, allowing for passive diffusion across the cell membrane.[5][6] Once inside the cell, GSK-J4 is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, this compound.[6] This strategy enables the study of JMJD3/UTX inhibition in cellular and in vivo models.

Mechanism of Action

GSK-J4 serves as an effective delivery vehicle for the active compound this compound. Upon entering the cell, intracellular esterases cleave the ethyl ester group, converting GSK-J4 into this compound.[6] The active this compound then inhibits JMJD3 and UTX by chelating the Fe(II) ion in the enzyme's active site and mimicking the binding of the co-factor α-ketoglutarate.[6] This inhibition prevents the demethylation of H3K27me3, a key repressive epigenetic mark.[4][7] Consequently, the levels of H3K27me3 increase at target gene promoters, leading to chromatin condensation and transcriptional repression.[4][7] This mechanism is crucial for modulating inflammatory responses and has shown therapeutic potential in various disease models, including inflammatory diseases and cancer.[4][8][9]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and GSK-J4

| Compound | Target Enzyme | IC₅₀ | Assay Type |

| This compound | JMJD3 (KDM6B) | 60 nM | Cell-free assay[1][2] |

| UTX (KDM6A) | 60 nM (Implied) | Cell-free assay[1] | |

| JARID1B (KDM5B) | 0.95 µM - 170 nM | Cell-free assay[1][10] | |

| JARID1C (KDM5C) | 1.76 µM - 550 nM | Cell-free assay[1][10] | |

| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM | AlphaLISA[11][12] |

| UTX (KDM6A) | 6.6 µM | AlphaLISA[11][12] | |

| KDM5B | Similar to KDM6B | Cell-based assay[12] | |

| KDM4C | Similar to KDM6B | Cell-based assay[12] |